diphenyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
Diphenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-1,3-thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-halo ketones with thioamides under acidic or basic conditions. For example, the reaction of α-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Diphenyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. It may also inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Diphenyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
425392-56-9 |
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Molecular Formula |
C16H11NO2S |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2,5-diphenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)13-14(11-7-3-1-4-8-11)20-15(17-13)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
InChI Key |
HKKJCAGVFVKYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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